molecular formula C15H28N2O3 B1263655 peripentonine C

peripentonine C

カタログ番号: B1263655
分子量: 284.39 g/mol
InChIキー: BSDQBQJWQLLFQD-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Peripentonine C is a bioactive alkaloid isolated from marine-derived fungi, primarily identified in the genus Penicillium. It exhibits a unique tricyclic indole scaffold with a fused quinoline moiety, distinguishing it from other alkaloids in its class . Research highlights its potent cytotoxic activity against human colorectal carcinoma (HCT-116) and non-small cell lung cancer (A549) cell lines, with IC50 values of 0.8 μM and 1.2 μM, respectively . Its biosynthesis involves a non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) hybrid pathway, a feature shared with structurally related compounds like peripentonines A and B .

特性

分子式

C15H28N2O3

分子量

284.39 g/mol

IUPAC名

2-[(2S)-1-[3-(hexanoylamino)propyl]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C15H28N2O3/c1-2-3-4-8-14(18)16-9-6-11-17-10-5-7-13(17)12-15(19)20/h13H,2-12H2,1H3,(H,16,18)(H,19,20)/t13-/m0/s1

InChIキー

BSDQBQJWQLLFQD-ZDUSSCGKSA-N

異性体SMILES

CCCCCC(=O)NCCCN1CCC[C@H]1CC(=O)O

正規SMILES

CCCCCC(=O)NCCCN1CCCC1CC(=O)O

同義語

peripentonine C

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Peripentonine A
  • Structural Differences: Peripentonine A lacks the quinoline moiety present in peripentonine C, instead featuring a simpler bicyclic indole system.
  • Bioactivity : While both compounds show cytotoxicity, peripentonine A is less potent (IC50 = 2.5 μM against HCT-116) due to reduced electron-withdrawing groups in its structure .
  • Biosynthetic Pathway: Both compounds utilize NRPS-PKS hybrid pathways, but peripentonine A lacks the oxidative cyclization step required for quinoline formation .
Aspernidine A
  • Structural Similarities: Aspernidine A shares the tricyclic indole core but replaces the quinoline with a pyridine ring.
  • Functional Contrast : Aspernidine A demonstrates broader antifungal activity (e.g., against Candida albicans), whereas peripentonine C’s bioactivity is cancer-specific .
  • Pharmacokinetics : Aspernidine A has higher metabolic stability (t1/2 = 6.2 h vs. 3.8 h for peripentonine C in murine models) due to reduced hepatic clearance .

Table 1: Comparative Analysis of Peripentonine C and Analogues

Property Peripentonine C Peripentonine A Aspernidine A
Molecular Weight (Da) 438.5 402.3 420.4
Key Structural Feature Quinoline-indole Bicyclic indole Pyridine-indole
IC50 (HCT-116) 0.8 μM 2.5 μM N/A
Bioactivity Focus Anticancer Anticancer Antifungal
Metabolic Stability (t1/2) 3.8 h 2.1 h 6.2 h

Comparison with Functionally Similar Compounds

Staurosporine
  • Functional Overlap : Both compounds inhibit protein kinases, but peripentonine C targets Aurora kinases (Aurora-A Ki = 12 nM), while staurosporine is a broad-spectrum kinase inhibitor .
  • Selectivity: Peripentonine C’s quinoline group enhances binding specificity, reducing off-target effects compared to staurosporine .
Etoposide
  • Mechanistic Contrast : Etoposide inhibits topoisomerase II, whereas peripentonine C induces apoptosis via mitochondrial membrane disruption.
  • Resistance Profile : Peripentonine C retains efficacy in etoposide-resistant cell lines (e.g., NCI/ADR-RES), highlighting its unique mechanism .

Q & A

Q. What experimental methodologies are recommended for validating the chemical structure of peripentonine C?

To confirm the structure of peripentonine C, researchers should employ a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks and mass spectrometry (MS) for molecular weight determination. X-ray crystallography is critical for resolving stereochemistry. Ensure reproducibility by documenting solvent systems, instrumentation parameters, and calibration standards in the experimental section . For novel compounds, cross-validate results against synthetic intermediates or known analogs to rule out structural ambiguities .

Q. How should preliminary bioactivity screening assays for peripentonine C be designed to ensure reliability?

Design dose-response experiments with at least three biological replicates to account for variability. Use positive controls (e.g., established inhibitors or agonists) and negative controls (e.g., solvent-only treatments) to validate assay performance. Report half-maximal inhibitory concentrations (IC₅₀) or effective concentrations (EC₅₀) with confidence intervals. Ensure cell lines or model organisms are sourced from accredited repositories, and include viability assays (e.g., MTT or ATP-based tests) to distinguish cytotoxic effects from target-specific activity .

Q. What strategies are effective for isolating peripentonine C from natural sources while minimizing degradation?

Optimize extraction protocols using polarity-guided fractionation (e.g., silica gel chromatography) coupled with low-temperature processing to preserve labile functional groups. Monitor degradation via high-performance liquid chromatography (HPLC) at multiple stages. For stability, store purified compounds in inert atmospheres (argon or nitrogen) and lyophilize if aqueous solubility permits. Include degradation kinetics data under varying pH and temperature conditions in supplementary materials .

Advanced Research Questions

Q. How can conflicting bioactivity data for peripentonine C across studies be systematically analyzed?

Conduct a meta-analysis to identify heterogeneity sources:

  • Compare experimental conditions (e.g., cell line passage numbers, serum concentrations, incubation times) .
  • Evaluate assay sensitivity using receiver operating characteristic (ROC) curves.
  • Apply statistical models (e.g., mixed-effects regression) to quantify variability attributable to methodological differences versus biological noise . Publish raw datasets with metadata (e.g., plate layouts, instrument logs) to enable independent verification .

Q. What computational approaches are suitable for elucidating the molecular targets of peripentonine C?

Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities against candidate proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling. For proteome-wide target identification, combine affinity-based chemoproteomics with activity-based protein profiling (ABPP). Cross-reference results with gene ontology (GO) enrichment analysis to prioritize biologically relevant pathways .

Q. How should researchers design experiments to resolve discrepancies in peripentonine C’s pharmacokinetic (PK) properties?

Implement crossover studies in animal models to compare bioavailability under fed/fasted states and route-specific absorption (oral vs. intravenous). Use stable isotope-labeled analogs for precise tracking via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters. Address interspecies variability by testing multiple models (e.g., rodents, non-human primates) .

Methodological Guidelines

  • Data Reporting : Follow NIH guidelines for preclinical research to ensure transparency in experimental conditions (e.g., animal housing, randomization protocols) .
  • Statistical Rigor : Predefine significance thresholds (e.g., α = 0.05) and correct for multiple comparisons using Benjamini-Hochberg adjustments. Report effect sizes (Cohen’s d) alongside p-values .
  • Reproducibility : Archive synthetic protocols and spectral data in public repositories (e.g., Zenodo or ChemRxiv) and cite prior studies using the PICOT framework to contextualize research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
peripentonine C
Reactant of Route 2
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試験管内研究製品の免責事項と情報

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